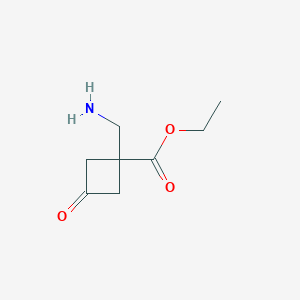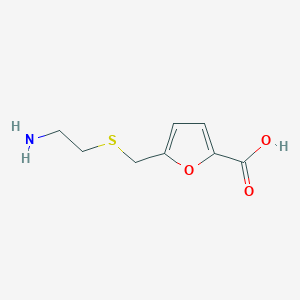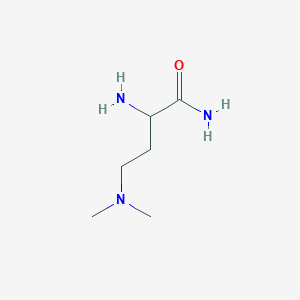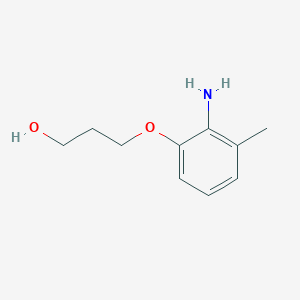
3-(2-Amino-3-methylphenoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-3-methylphenoxy)propan-1-ol is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-3-methylphenoxy)propan-1-ol typically involves the reaction of 2-amino-3-methylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic substitution of the phenol oxygen on the epichlorohydrin, followed by dehydrohalogenation to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Amino-3-methylphenoxy)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Amino-3-methylphenoxy)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of Schiff bases and other ligands.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Amino-3-methylphenoxy)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparación Con Compuestos Similares
2-Amino-3-methylphenol
3-(2-Amino-3-methylphenoxy)ethanol
4-Amino-3-methylphenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-(2-amino-3-methylphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-4-2-5-9(10(8)11)13-7-3-6-12/h2,4-5,12H,3,6-7,11H2,1H3 |
Clave InChI |
JUZWEOWKPCKDBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


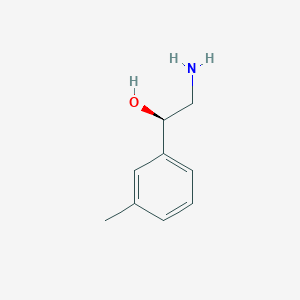
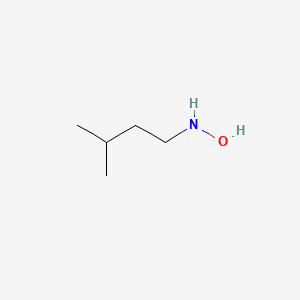
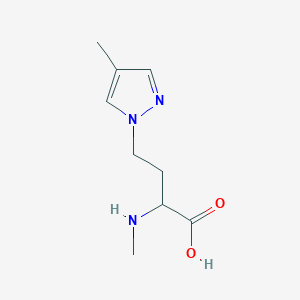
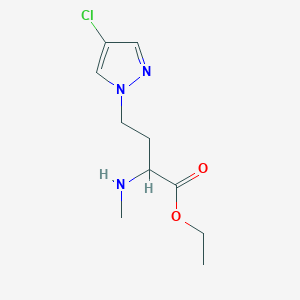
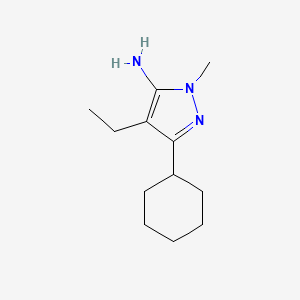
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
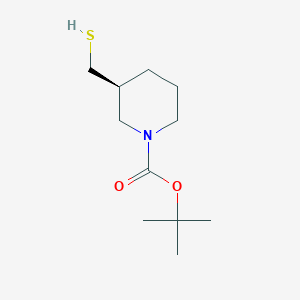
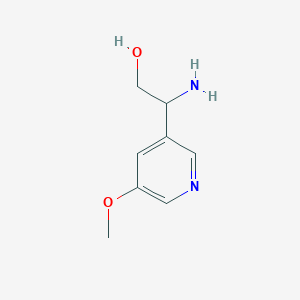
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)

